molecular formula C9H11ClN2 B14851356 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine

3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine

Cat. No.: B14851356
M. Wt: 182.65 g/mol
InChI Key: NTUMZTBHVKIGEL-UHFFFAOYSA-N
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Description

3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine is a heterocyclic compound that features a unique structure combining a pyridine ring fused with an azepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated pyridine derivative with an amine under acidic or basic conditions to form the azepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its reduced form using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Reduced forms of the compound.

    Substitution: Derivatives with substituted groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine is unique due to its specific ring structure and the presence of a chloro substituent, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

3-chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine

InChI

InChI=1S/C9H11ClN2/c10-9-4-7-2-1-3-11-5-8(7)6-12-9/h4,6,11H,1-3,5H2

InChI Key

NTUMZTBHVKIGEL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NC=C2CNC1)Cl

Origin of Product

United States

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